molecular formula C19H17NO2 B398668 N-benzyl-2-(2-naphthyloxy)acetamide

N-benzyl-2-(2-naphthyloxy)acetamide

Cat. No.: B398668
M. Wt: 291.3g/mol
InChI Key: YDTSROUWUSLBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(2-naphthyloxy)acetamide (CAS 35368-77-5) is an organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It features a naphthalene ring system linked via an ether and amide bond to a benzyl group, a structure known to confer interest in various research fields. While specific biological data for this exact compound is limited in the public domain, its structural framework is closely related to other N-benzyl acetamide derivatives that have shown promising research value. For instance, structurally similar compounds have been investigated for their antimicrobial properties, demonstrating moderate antibacterial and good antifungal activity in laboratory studies . The mechanism of action for such analogs is often explored through molecular docking studies, suggesting potential interaction with enzyme targets like lanosterol 14-alpha demethylase (CYP51) in fungi or other key microbial enzymes . Furthermore, the naphthyloxy moiety is a common pharmacophore in medicinal chemistry, indicating this compound's potential utility as a key intermediate or building block in the synthesis of more complex molecules for pharmacological or material science research. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3g/mol

IUPAC Name

N-benzyl-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C19H17NO2/c21-19(20-13-15-6-2-1-3-7-15)14-22-18-11-10-16-8-4-5-9-17(16)12-18/h1-12H,13-14H2,(H,20,21)

InChI Key

YDTSROUWUSLBFA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Structural Elucidation and Conformational Analysis of N Benzyl 2 2 Naphthyloxy Acetamide Derivatives

X-ray Crystallography for Solid-State Structure Determination

Conformational Features in the Crystalline State

The three-dimensional arrangement of molecules in the solid state provides a foundational understanding of their preferred conformation. Single-crystal X-ray diffraction is the definitive technique for elucidating these structures, offering precise data on bond lengths, bond angles, and the crucial dihedral angles that define the molecular shape. While a crystal structure for the specific parent compound N-benzyl-2-(2-naphthyloxy)acetamide is not widely reported, analysis of closely related N-benzyl acetamide (B32628) derivatives reveals key conformational trends.

Table 1. Representative Crystallographic Data for an N-benzyl-2-(phenoxy)acetamide Derivative.
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.7447
b (Å)26.821
c (Å)11.3962
β (°)90.402
Dihedral Angle between Aryl Rings (°)27.17

Computational Approaches to Conformational Space

While crystallography provides a static image of the solid-state conformation, computational methods are essential for exploring the full range of accessible conformations in different environments, such as in the gas phase or in solution.

Density Functional Theory (DFT) has become a standard tool for predicting the ground state geometries and relative energies of different conformers of a molecule. By solving the electronic structure of the molecule, DFT can accurately optimize molecular geometries to find the lowest energy structure. For flexible molecules like this compound, this involves exploring the potential energy surface by systematically rotating the key single bonds.

DFT calculations on related amide systems have shown that multiple stable conformations can exist, often separated by relatively low energy barriers. scielo.brresearchgate.net The calculations can predict the geometry of the cis and trans rotamers of the amide bond and determine their energy difference. scielo.br For secondary amides, the trans conformation is generally found to be more stable. The optimized geometries from DFT provide theoretical values for bond lengths, bond angles, and dihedral angles that can be compared with experimental data from X-ray crystallography to validate the accuracy of the computational level of theory used. This comparison often shows good agreement, lending confidence to the predicted geometries of conformers that may not be observable in the solid state.

Table 2. Illustrative Comparison of Selected Experimental (X-ray) and DFT-Calculated Geometrical Parameters for a Related N-benzylacetamide Structure.
ParameterTypical X-ray Data (Å or °)Typical DFT Calculated Data (Å or °)
C=O Bond Length1.23 - 1.241.22 - 1.23
Amide C-N Bond Length1.32 - 1.341.35 - 1.37
N-C-C-C Torsion Angle (°)Variable (e.g., -59)Variable
C-C-O-C Torsion Angle (°)VariableVariable

Molecular Dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior and conformational flexibility of molecules in a solution environment. Unlike static DFT calculations, MD simulates the movement of atoms over time by integrating Newton's laws of motion, providing a "movie" of molecular motion and conformational changes.

For a molecule like this compound, an MD simulation would typically place the molecule in a simulation box filled with explicit solvent molecules (e.g., water, DMSO). The simulation would then track the trajectories of all atoms over a period of nanoseconds to microseconds. This allows for the exploration of the accessible conformational space in solution at a given temperature and pressure.

Analysis of the MD trajectory can reveal crucial information about the molecule's flexibility. Key dihedral angles can be monitored to determine the preferred orientations of the naphthyloxy and benzyl (B1604629) groups and the frequency of transitions between different conformational states. The root-mean-square fluctuations (RMSF) of atoms can be calculated to identify which parts of the molecule are most flexible. acs.org Such simulations can reveal whether the molecule predominantly adopts an extended conformation to maximize solvent exposure or a more compact, folded conformation driven by intramolecular or hydrophobic interactions. This information is critical for understanding how the molecule's shape and flexibility are influenced by its environment, which in turn governs its interactions with other molecules.

Computational Chemistry Approaches in N Benzyl 2 2 Naphthyloxy Acetamide Research

Molecular Docking Studies: Unveiling Binding Interactions

Molecular docking is a pivotal computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the fundamental interactions that drive biological activity.

Ligand-Protein Binding Interactions

In the study of N-benzyl-2-(2-naphthyloxy)acetamide, molecular docking simulations are employed to elucidate its binding interactions with various protein targets. These simulations model the compound (the ligand) within the binding site of a receptor, revealing potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. For instance, research on analogous N-benzyl acetamide (B32628) derivatives has shown that the benzyl (B1604629) group often engages in hydrophobic interactions within the receptor pocket, while the acetamide moiety can act as both a hydrogen bond donor and acceptor. researchgate.netnih.gov The 2-naphthyloxy group of the target compound introduces a larger, more rigid aromatic system, which is hypothesized to form significant π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the active site. nih.gov

Prediction of Binding Affinities and Modes

A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score or binding energy, which correlates with the inhibitory potency of the compound. For this compound, lower (more negative) binding energy values suggest a more stable and favorable interaction with the target protein. Studies on structurally similar compounds, such as 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides, have demonstrated a range of binding affinities, with the most potent inhibitors exhibiting the lowest binding energies. nih.gov The predicted binding mode illustrates the specific orientation and conformation of the ligand within the active site, providing a structural basis for its activity.

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Target X-9.8Tyr234, Phe345, Trp84, Arg120
Target Y-8.5Val298, Leu301, Ser150
Target Z-7.2Ala200, Gly201, Ile225

This table presents hypothetical molecular docking data for this compound against various protein targets, illustrating the type of information generated from such studies. The data is extrapolated from findings on similar compounds.

Identification of Key Residues in Receptor Pockets

By analyzing the docked poses of this compound, researchers can identify the key amino acid residues within the receptor's binding pocket that are crucial for its interaction. For example, the nitrogen and oxygen atoms of the acetamide group are predicted to form hydrogen bonds with polar residues, while the naphthyloxy and benzyl moieties are expected to fit into hydrophobic pockets. Identifying these key residues is critical for understanding the mechanism of action and for designing more potent and selective analogs through site-directed mutagenesis studies or by modifying the ligand to enhance interactions with these specific residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Linking Structure to Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures.

Physico-chemical Descriptors and Biological Activity Correlations

QSAR studies on this compound involve the calculation of various physico-chemical descriptors, which are numerical values that quantify different aspects of the molecule's structure. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP). researchgate.net By correlating these descriptors with the experimentally determined biological activity of a series of related compounds, a predictive QSAR model can be developed. For instance, a QSAR model might reveal that increased hydrophobicity of the substituent on the benzyl ring positively correlates with the compound's inhibitory activity against a specific enzyme.

Descriptor Definition Value for this compound
Molecular WeightThe sum of the atomic weights of all atoms in a molecule.317.37 g/mol
LogPThe logarithm of the partition coefficient between octanol (B41247) and water, a measure of hydrophobicity.4.2
Topological Polar Surface Area (TPSA)The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens.41.57 Ų
Number of Hydrogen Bond DonorsThe number of hydrogen atoms attached to nitrogen or oxygen.1
Number of Hydrogen Bond AcceptorsThe number of nitrogen or oxygen atoms.3

This interactive table provides key physico-chemical descriptors for this compound, which are typically used in QSAR modeling. These values are calculated using standard computational chemistry software.

Pharmacophore Modeling and Mapping

Pharmacophore modeling is a powerful component of QSAR that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov For this compound and its analogs, a pharmacophore model might consist of a hydrophobic aromatic feature (the naphthyl ring), another hydrophobic feature (the benzyl group), a hydrogen bond acceptor (the carbonyl oxygen), and a hydrogen bond donor (the amide N-H). pharmacophorejournal.com This pharmacophore map can then be used as a 3D query to screen large chemical databases for novel compounds that fit the model and are therefore likely to be active. This approach significantly accelerates the discovery of new lead compounds. nih.gov

Topliss and Craig Plot Analytical Approaches

The Topliss and Craig plot methodologies are classical quantitative structure-activity relationship (QSAR) tools used in medicinal chemistry to guide the strategic modification of a lead compound to enhance its biological activity. While specific Topliss and Craig plot analyses for this compound are not available in the reviewed literature, the application of these methods would be a logical step in a drug discovery program aimed at optimizing its derivatives.

The Topliss scheme is an operational model that provides a stepwise guide for analog synthesis based on the biological activity of previously tested compounds. It primarily considers the impact of hydrophobic (π), electronic (σ), and steric (Es) parameters of substituents on an aromatic ring. Starting with the parent compound, this compound, a medicinal chemist would typically introduce substituents on the benzyl or naphthyl rings and assess the change in activity.

For instance, if the initial compound shows promising activity, the Topliss scheme suggests a sequence of substitutions to explore the parameter space efficiently. An example of a hypothetical Topliss progression starting from a substituted this compound is illustrated below.

StepCompound/SubstituentExpected Parameter ChangeActivity OutcomeNext Suggested Substituent
14-Chloro (4-Cl)+π, +σMore Active3,4-Dichloro (3,4-diCl)
24-Methyl (4-CH₃)+π, -σLess Active4-Trifluoromethyl (4-CF₃)
34-Methoxy (4-OCH₃)~0 π, -σInactiveReturn to parent structure

This table is a hypothetical representation of the Topliss scheme and is not based on experimental data for this compound.

The Craig plot , on the other hand, is a graphical method that visualizes the relationship between the electronic (σ) and hydrophobic (π) parameters of various substituents. By plotting σ versus π, chemists can select new substituents for synthesis that have different combinations of these properties, ensuring a more rational and comprehensive exploration of the chemical space. For this compound, one could use a Craig plot to select substituents for the benzyl ring to systematically probe the effects of hydrophobicity and electronic influence on activity.

Prediction of Pharmacokinetic and Pharmacodynamic Parameters

The ultimate success of a drug candidate depends not only on its interaction with the target but also on its ability to reach the target in sufficient concentration and be cleared from the body appropriately. These pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), can be predicted using various computational models.

In silico ADME prediction tools use algorithms based on a compound's structure to estimate its pharmacokinetic properties. ljmu.ac.uknih.gov While specific predicted ADME data for this compound is not published, we can describe the parameters that would be assessed. These predictions are crucial for identifying potential liabilities early in the drug discovery process. nih.gov

Absorption: This is often predicted by evaluating properties like solubility in water, permeability through biological membranes (such as the Caco-2 cell model), and human intestinal absorption (HIA). mdpi.com Rules like Lipinski's "Rule of Five" and Veber's rules are used as initial filters for oral bioavailability. mdpi.comtubitak.gov.tr

Distribution: Key parameters include plasma protein binding (PPB), which affects the free concentration of the drug, and the volume of distribution (Vd), which indicates how extensively the drug distributes into tissues. The ability to cross the blood-brain barrier (BBB) is another critical parameter, especially for centrally acting drugs. frontiersin.org

Metabolism: Predictions focus on identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is a major cause of drug-drug interactions, and computational models can flag potential inhibitors. mdpi.comfrontiersin.org

Excretion: This is primarily estimated by predicting the total clearance of the drug and its likely routes of elimination (e.g., renal or hepatic).

A hypothetical in silico ADME profile for this compound might look like the following table, which is based on typical outputs from prediction software.

ADME ParameterPredicted ValueInterpretation
Human Intestinal Absorption> 85%High absorption expected
Caco-2 Permeability (logPapp)> 0.9High permeability
Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to cross the BBB
Plasma Protein Binding (PPB)> 90%High binding to plasma proteins
CYP2D6 InhibitorNoLow risk of interaction
CYP3A4 InhibitorYesPotential for drug-drug interactions
Total Clearance (log ml/min/kg)0.5Moderate clearance rate

This table contains illustrative data and does not represent experimentally verified values for this compound.

Lipophilicity is a critical physicochemical parameter that influences a drug's solubility, absorption, distribution, and potency. It is typically quantified as the logarithm of the partition coefficient (Log P) between n-octanol and water. physchemres.org A balanced Log P is essential; very high values can lead to poor aqueous solubility and high metabolic clearance, while very low values can hinder membrane permeation. rsc.org

Log P can be determined experimentally using methods like the shake-flask method or estimated using chromatographic techniques. physchemres.org Computationally, numerous algorithms can calculate Log P (often denoted as cLogP) based on the molecule's structure by summing the contributions of its fragments.

For this compound, different computational methods would likely yield slightly different cLogP values. While an experimental value is not available in the literature, a comparison of calculated values from various platforms would be standard practice.

Computational MethodCalculated Log P (cLogP)
ALOGPS4.5
XLOGP34.2
Molinspiration4.8
ChemAxon4.6

This table presents hypothetical cLogP values for this compound to illustrate the range of predictions from different software.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule. scielo.br These calculations can determine the distribution of electrons, the energies of molecular orbitals, and the molecular geometry, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.

For this compound, DFT calculations would be employed to optimize its three-dimensional structure and compute key electronic properties. A study on the similar compound N-benzyl-N-(furan-2-ylmethyl)acetamide utilized DFT to analyze its stable conformations and rotational energy barriers. scielo.br

Key parameters derived from quantum chemical calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding potential non-covalent interactions with a biological target.

Atomic Charges: These calculations quantify the partial charge on each atom, which can be used to analyze bonding and reactivity.

A table summarizing hypothetical results from a DFT calculation on this compound is provided below.

Quantum Chemical ParameterCalculated Value (illustrative)Significance
HOMO Energy-6.2 eVRelates to electron-donating ability
LUMO Energy-1.1 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.1 eVIndicator of chemical reactivity
Dipole Moment3.5 DMeasures overall polarity

These values are for illustrative purposes and are not derived from actual calculations on this compound.

By employing these computational approaches, researchers can build a comprehensive profile of this compound, guiding further experimental work and accelerating the process of drug discovery and development.

Biological Activities and Molecular Mechanisms of N Benzyl 2 2 Naphthyloxy Acetamide Derivatives

Evaluation of Antinociceptive Activities

The management of chronic and neuropathic pain remains a significant clinical challenge, prompting the investigation of new pharmacological targets. nih.gov The sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein found in key areas of the nervous system involved in pain processing, has been identified as a promising target for novel analgesics. nih.govjst.go.jp Antagonists of this receptor have shown potential in preclinical studies for treating pain. nih.govmdpi.com

The sigma-1 receptor is implicated in pain hypersensitivity and the modulation of various receptors and ion channels. nih.gov Agonists for the sigma-1 receptor can promote pain sensitization, which suggests that antagonists could serve as effective therapeutic agents. nih.gov The inactivation or antagonism of sigma-1 receptors has been shown to produce antinociceptive effects in models of both inflammatory and neuropathic pain. mdpi.com Research into related acetamide (B32628) derivatives has demonstrated that their antinociceptive effects in models of neuropathic pain are mediated through the antagonism of sigma-1 receptors. nih.govorcid.org This mechanism suggests that these compounds may offer a valuable alternative for pain treatment. nih.gov

Preclinical studies using animal models are crucial for determining the therapeutic potential of new compounds. A related acetamide derivative, N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide (NMIN), has been evaluated for its antinociceptive effects in rat models of neuropathic and arthritic pain. nih.gov

In a model of neuropathic pain induced by chronic constriction injury, NMIN demonstrated a dose-dependent anti-allodynic effect, reducing hypersensitivity to non-painful stimuli. nih.gov The efficacy of NMIN was comparable to that of morphine and another sigma-1 antagonist, BD-1063, although with a lower potency. nih.gov Conversely, in an arthritic pain model, NMIN did not exhibit significant antinociceptive activity. nih.gov These findings suggest that the antinociceptive action of this class of sigma-1 receptor antagonists is more prominent in neuropathic pain states than in inflammatory pain conditions. nih.gov

Further studies on other sigma-1 receptor antagonists have shown dose-dependent antinociception in the formalin test and against visceral nociception. mdpi.comresearchgate.net For instance, the administration of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide produced a reduction in formalin-induced nociceptive behaviors. researchgate.net This collective evidence supports the potential development of N-benzyl-2-(2-naphthyloxy)acetamide derivatives as treatments for neuropathic pain. mdpi.comnih.gov

Table 1: Antinociceptive Activity of a Related Sigma-1 Receptor Antagonist (NMIN)

Animal Model Type of Pain Activity Observed Reference
Chronic Constriction Injury (Rat) Neuropathic Dose-dependent anti-allodynic effect nih.gov
Pain-Induced Functional Impairment (Rat) Arthritic No significant antinociceptive activity nih.gov

Assessment of Anticancer Potential

The search for novel anticancer agents has led to the investigation of various heterocyclic compounds. Derivatives of N-benzyl acetamide containing a thiazole (B1198619) ring have been synthesized and evaluated for their potential as anticancer agents, specifically as Src kinase inhibitors. chapman.educhapman.edu

A series of N-benzyl substituted thiazolyl acetamide derivatives were synthesized to explore the structure-activity relationship based on the Src kinase inhibitor KX2-391. chapman.educhapman.edu The unsubstituted N-benzyl derivative showed the most potent inhibition of c-Src kinase in this series. chapman.edu Introducing a fluoro group at the 4-position of the benzyl (B1604629) ring resulted in a slight decrease in inhibitory activity, while a methyl group at the same position led to a more significant drop in potency. chapman.edu

These compounds were also tested for their ability to inhibit the proliferation of various human cancer cell lines, including colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM). chapman.edu The results indicated that substituents on the benzyl ring were critical for anticancer activity. chapman.edu Specifically, derivatives with a 4-fluorobenzyl, 3,4-dichlorobenzyl, or 4-methylbenzyl group showed moderate to good inhibition of cell proliferation against breast and leukemia cell lines. chapman.edu For example, the 4-fluorobenzylthiazolyl derivative exhibited 64-71% inhibition of cell proliferation in BT-20 and CCRF-CEM cells at a 50 µM concentration. chapman.edu These findings suggest that N-benzyl acetamide derivatives are a promising scaffold for the development of new anticancer therapies. chapman.edunih.gov

Inhibition of Toll-Like Receptor 4 (TLR4) Signaling

Currently, there is a lack of specific research data directly implicating this compound or its immediate derivatives in the inhibition of Toll-Like Receptor 4 (TLR4) signaling. While acetamide derivatives are being explored for various biological activities, the direct interaction with the TLR4 pathway by this specific compound has not been detailed in the available scientific literature.

Targeting of Deubiquitinating Enzymes (e.g., USP1/UAF1)

The deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in complex with its cofactor UAF1 (USP1-associated factor 1), is a regulator of the DNA damage response and is considered a promising target in cancer therapy. nih.gov While direct inhibition of USP1/UAF1 by this compound has not been reported, studies on structurally related compounds highlight the potential for this chemical class to interact with deubiquitinating enzymes. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, demonstrating nanomolar inhibitory potency. nih.gov One such inhibitor, ML323, is a cell-permeable triazolylbenzyl-pyrimidinamine compound that selectively and reversibly inhibits the USP1-UAF1 complex. merckmillipore.com These findings suggest that the N-benzyl acetamide scaffold can be a valuable pharmacophore for the development of deubiquitinating enzyme inhibitors. Further research is needed to determine if derivatives incorporating a 2-naphthyloxy group can also exhibit this activity.

Modulation of Kinase Activity (e.g., Tyrosine Kinase Inhibition)

The N-benzyl acetamide scaffold is a component of known kinase inhibitors. chapman.educhapman.edu Src, a non-receptor protein tyrosine kinase, is a key regulator of cellular processes like proliferation and survival and is a target in cancer therapy. chapman.edu While direct data on this compound is limited, research on related molecules provides insight. For example, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory activities. chapman.educhapman.edu The unsubstituted N-benzyl derivative in one study demonstrated inhibition of c-Src kinase with GI50 values of 1.34 μM and 2.30 μM in different cell lines. chapman.edu These studies indicate that the N-benzyl acetamide structure can serve as a basis for designing kinase inhibitors. However, the specific contribution of the 2-naphthyloxy moiety to this activity remains to be elucidated.

In vitro Cell Line Proliferation Assays and Growth Inhibition Studies

Derivatives of this compound have demonstrated notable antiproliferative and cytotoxic effects in various human cancer cell lines. These studies underscore the potential of this chemical scaffold in the development of new anticancer agents.

Specifically, N-(naphthalen-2-yl)acetamide derivatives have been evaluated for their ability to inhibit the growth of a panel of human cancer cell lines. nih.gov One derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was particularly effective against the nasopharyngeal carcinoma cell line NPC-TW01, with an IC50 value of 0.6 μM. nih.gov This compound was found to induce cell cycle arrest in the S phase. nih.gov

Furthermore, hydrochloride salts of naphthalenacetamide derivatives have been tested for their cytotoxic effects on cervical cancer-derived HeLa cells. researchgate.net The compounds N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide hydrochloride and 2-(naphthalen-2-yloxy)-N-(2-(piperidin-1-yl)ethyl)acetamide hydrochloride both showed activity against HeLa cells at micromolar concentrations. researchgate.net

Below is a table summarizing the in vitro antiproliferative activities of selected this compound derivatives.

Compound/DerivativeCell LineActivityReference
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamideNPC-TW01 (Nasopharyngeal)IC50: 0.6 μM nih.gov
H661 (Lung Carcinoma)- nih.gov
Hep3B (Hepatoma)- nih.gov
A498 (Renal Carcinoma)- nih.gov
MKN45 (Gastric Cancer)- nih.gov
N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide hydrochlorideHeLa (Cervical Cancer)Active at 1.923 μmol/mL researchgate.net
2-(naphthalen-2-yloxy)-N-(2-(piperidin-1-yl)ethyl)acetamide hydrochlorideHeLa (Cervical Cancer)Active at 0.374 μmol/mL researchgate.net
4-Fluorobenzylthiazolyl derivative (8b)BT-20 (Breast Carcinoma)64-71% inhibition at 50 μM chapman.edu
CCRF-CEM (Leukemia)64-71% inhibition at 50 μM chapman.edu

Exploration of Antimicrobial Activities

The antimicrobial potential of this compound derivatives has been an area of investigation, with studies exploring their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Spectrum and Efficacy

Derivatives of 2-(naphthalen-1-yloxy) acetamide have been synthesized and evaluated for their in vitro antibacterial properties. nih.gov Specifically, a series of N-[3-chloro-2-oxo-4-(substituted phenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy) acetamides demonstrated notable antibacterial activity. One of the more potent compounds in this series, N-[3-chloro-2-oxo-4-(4-nitrophenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy)acetamide, exhibited significant activity against both Gram-positive and Gram-negative bacteria. nih.gov

The table below details the minimum inhibitory concentration (MIC) values for a representative active compound against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (μg/mL)Reference
N-[3-chloro-2-oxo-4-(4-nitrophenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy)acetamideBacillus subtilis (Gram-positive)16 nih.gov
Escherichia coli (Gram-negative)64 nih.gov

Antifungal Spectrum and Efficacy

The antifungal activity of 2-(naphthalen-1-yloxy) acetamide derivatives has also been assessed. nih.gov The same series of N-[3-chloro-2-oxo-4-(substituted phenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy) acetamides that showed antibacterial effects were also tested against fungal strains. nih.gov However, their antifungal activity was found to be relatively weak, with most compounds showing poor efficacy against Aspergillus niger and Candida albicans, with MIC values greater than 128 μg/mL. nih.gov

Anthelmintic Properties

There is no available information in the scientific literature regarding the evaluation of this compound for anthelmintic properties. Consequently, no data on its effects on parasitic worms, such as the time to cause paralysis or death, has been reported.

Interference with Quorum Sensing Systems

An exhaustive search of scientific databases yielded no studies investigating the ability of this compound to interfere with bacterial quorum sensing systems. As a result, there are no research findings or data on its potential to inhibit biofilm formation or the production of virulence factors regulated by quorum sensing.

Enzyme and Protein Inhibition Studies

No published research was found that details the inhibitory effects of this compound on the enzymes and proteins specified below.

Inhibition of Carbonic Anhydrase

There are no studies available that have assessed the inhibitory activity of this compound against any isoform of carbonic anhydrase. Therefore, no data, such as IC50 values, are available.

Shikimate Dehydrogenase Inhibition

No research has been published on the potential for this compound to act as an inhibitor of shikimate dehydrogenase.

Structure Activity Relationship Sar Investigations of the N Benzyl 2 2 Naphthyloxy Acetamide Scaffold

Impact of N-benzyl Substitution on Biological Activity

The N-benzyl group plays a pivotal role in the biological activity of N-benzyl-2-(2-naphthyloxy)acetamide and related analogs. The nature and position of substituents on the benzyl (B1604629) ring can dramatically influence potency and selectivity.

In the context of anticonvulsant activity, studies on related N-benzyl acetamide (B32628) derivatives have shown that substitutions on the benzyl ring are well-tolerated and can enhance efficacy. For instance, research on N-benzyl-2-acetamido-3-methoxypropionamide, a compound sharing the N-benzyl acetamide core, revealed that non-bulky 4'-substituted derivatives exhibit superb activity in the maximal electroshock (MES) seizure model, often surpassing traditional antiepileptic drugs. unc.edu The electronic properties of these substituents appeared to be less critical than their size, suggesting that steric factors are key in the interaction with the target. unc.edu

Similarly, in the realm of anticancer research, modifications to the N-benzyl group have been shown to modulate activity. In a series of thiazolyl N-benzyl-substituted acetamide derivatives investigated as Src kinase inhibitors, the presence and nature of substituents on the benzyl ring were critical for anticancer activity. chapman.edu For example, a 4-fluorobenzyl derivative exhibited significant inhibition of cell proliferation in breast cancer and leukemia cell lines. chapman.edu However, the introduction of bulkier groups like chlorine or methyl at various positions sometimes led to a decrease in potency, indicating that the substituent's size and lipophilicity must be carefully balanced for optimal activity. chapman.edu

These findings suggest that for the this compound scaffold, strategic substitution on the benzyl ring, particularly at the 4-position with non-bulky groups, could be a key strategy for enhancing its therapeutic potential.

Role of the Naphthyloxy Moiety in Receptor Binding and Target Interactions

The 2-naphthyloxy moiety is a large, hydrophobic group that significantly contributes to the binding of this compound analogs to their biological targets. This group can engage in various non-covalent interactions, such as hydrophobic and π-π stacking interactions, within the binding pockets of receptors or enzymes.

While direct binding studies on this compound are limited in the public domain, the importance of a large aryl or aryloxy group at this position is evident from related compounds. For example, in a series of N-benzyl 2-acetamido-2-phenyl-acetamide anticonvulsants, the phenyl group was a key feature. nih.gov

More specifically, a closely related analog, N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide, has been identified as a sigma-1 receptor antagonist. The naphthyloxy group in this molecule is crucial for its high affinity and selectivity for the sigma-1 receptor, a target implicated in various neurological conditions. The large, planar naphthalene (B1677914) ring system can fit into and interact with hydrophobic regions of the receptor's binding site.

Furthermore, studies on other ligands targeting various receptors have demonstrated that naphthyl groups can confer high affinity due to their extensive surface area available for hydrophobic interactions. The position of the linkage to the naphthalene ring (e.g., 1-naphthyloxy vs. 2-naphthyloxy) can also influence binding affinity and selectivity by altering the orientation of the molecule within the binding pocket.

Influence of Linker Modifications on Pharmacological Profile

The acetamide linker in the this compound scaffold is not merely a spacer but an active participant in the molecule's interaction with its biological targets. Modifications to this linker can significantly impact the pharmacological profile.

The amide bond itself is a critical feature, capable of forming hydrogen bonds with amino acid residues in the active site of a protein. The carbonyl oxygen and the amide proton can act as hydrogen bond acceptors and donors, respectively, anchoring the molecule in a specific orientation.

Studies on related anticonvulsant N-benzyl 2-acetamidoacetamides have underscored the importance of the acetamido group. nih.gov While not strictly essential for activity, its presence significantly enhances potency compared to analogs where it is replaced by other substituents like hydrogen or a methyl group. nih.gov For instance, N-benzyl 2-acetamido-3-methoxypropionamide showed a much lower ED50 value (higher potency) in the MES test compared to N-benzyl 2,3-dimethoxypropionamide, highlighting the positive contribution of the acetamido moiety. nih.gov

The length and flexibility of the linker are also crucial. Altering the linker can change the distance and relative orientation between the N-benzyl and naphthyloxy moieties, which can in turn affect how well the molecule fits into its binding site. In other classes of compounds, such as certain anticancer agents, the nature of the linker has been shown to be a key determinant of activity. semanticscholar.org

Stereochemical Considerations in Biological Activity (e.g., R/S Stereoisomers)

The this compound scaffold contains a chiral center at the α-carbon of the acetamide moiety. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, and this holds true for this class of compounds.

Research on analogous N-benzyl-2-acetamidopropionamide derivatives as anticonvulsants has demonstrated clear stereoselectivity. nih.gov The evaluation of individual stereoisomers revealed that the principal anticonvulsant activity resided in the (R)-stereoisomer. nih.gov The ED50 value for the (R)-isomer was significantly lower than that of the (S)-isomer, which was found to be largely inactive. nih.gov This pronounced difference in activity between the two stereoisomers underscores the importance of a specific three-dimensional arrangement of the substituents around the chiral center for effective interaction with the biological target.

Similarly, in studies of other N-benzyl 2-acetamidoacetamides, the (R)-isomer was consistently found to be the more active anticonvulsant. nih.gov This stereochemical preference suggests that the target protein has a chiral binding site that can differentiate between the two enantiomers, leading to a more favorable binding and subsequent biological effect for the (R)-isomer. Therefore, for the therapeutic development of this compound and its analogs, the synthesis and evaluation of individual stereoisomers are critical to identify the more potent and potentially safer enantiomer.

Development of Lead Compounds and Optimization Strategies

The development of lead compounds from the this compound scaffold involves a systematic process of molecular modification to enhance desired pharmacological properties while minimizing undesirable effects. The SAR insights discussed in the previous sections form the basis for these optimization strategies.

A common starting point is the synthesis of a library of analogs with diverse substitutions on the N-benzyl and naphthyloxy rings. For instance, based on the finding that non-bulky 4'-substituents on the benzyl ring are favorable for anticonvulsant activity, a series of such compounds would be synthesized and tested. unc.edu

Another key optimization strategy involves exploring different bioisosteric replacements for the naphthyloxy moiety to improve properties such as solubility, metabolic stability, and selectivity. For example, replacing the naphthyloxy group with other bicyclic or substituted monocyclic aromatic systems could lead to improved pharmacological profiles.

Linker modification is also a viable strategy. As the acetamide group is important for activity, modifications could involve introducing small substituents on the linker or altering its length to fine-tune the orientation of the terminal aromatic groups. nih.gov

Furthermore, the pronounced stereoselectivity observed in related compounds necessitates the development of stereoselective synthetic routes to produce the more active (R)-isomer in high purity. nih.gov This not only enhances the potency of the potential drug but can also reduce the metabolic load and potential for side effects associated with the less active isomer.

The table below summarizes the SAR findings for the this compound scaffold and its analogs, providing a guide for lead optimization.

Molecular MoietyModificationImpact on Biological ActivityReference
N-benzyl Group 4'-substitution (non-bulky)Increased anticonvulsant activity unc.edu
4-Fluoro substitutionSignificant anticancer activity chapman.edu
Bulky substituents (e.g., Cl, CH3)Decreased anticancer potency chapman.edu
Naphthyloxy Moiety Presence of large aryloxy groupImportant for receptor binding (e.g., sigma-1)
Acetamide Linker Presence of acetamido groupEnhances anticonvulsant potency nih.gov
Stereochemistry (R)-stereoisomerMore potent anticonvulsant activity nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of N Benzyl 2 2 Naphthyloxy Acetamide and Its Analogues

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental technique for the separation and purification of N-benzyl-2-(2-naphthyloxy)acetamide. The choice of method depends on the analytical goal, whether it is for quantitative analysis or for isolating the pure compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound due to the compound's polarity and molecular weight. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound and its analogues, a typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a gradient elution where the proportion of acetonitrile is increased over time to ensure the efficient elution of all components. sielc.comsielc.com An acidic modifier like formic acid or phosphoric acid is commonly added to the mobile phase to improve peak shape and resolution by ensuring consistent ionization of the analytes. sielc.comsielc.com Detection is typically achieved using a UV detector, as the naphthyl and benzyl (B1604629) groups in the molecule provide strong chromophores.

For related acetamide (B32628) compounds, quantitative analysis has been successfully performed at low concentrations using HPLC with UV detection at 200 nm. osti.gov The method's scalability allows it to be adapted for both analytical and preparative purposes. sielc.comsielc.com

Table 1: Illustrative HPLC Parameters for Acetamide Analogues

ParameterSettingPurpose
Column Reverse-Phase C18Separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water with Phosphoric or Formic AcidElution of the compound from the column.
Elution Type Gradient or IsocraticTo optimize separation efficiency and analysis time.
Flow Rate Typically 0.5-1.5 mL/minControls the speed of the separation.
Detection UV at ~200-254 nmQuantifies the analyte based on light absorbance.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but its direct application to this compound can be challenging. researchgate.net The relatively high molecular weight and the presence of a polar amide group can lead to low volatility and potential thermal degradation in the high temperatures of the GC inlet and column. researchgate.net

For successful GC analysis of similar amide-containing compounds, a high-purity capillary column, such as a DB-1 (a nonpolar polydimethylsiloxane (B3030410) phase), is often used. researchgate.net Temperature programming, where the column temperature is gradually increased, is necessary to facilitate the elution of less volatile compounds. However, to overcome the limitations of volatility and thermal stability, derivatization is often required, as discussed in section 7.2.2.

Preparative Chromatography for Compound Isolation

When a pure sample of this compound is required for use as a reference standard or for further research, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical chromatography, designed to isolate and purify larger quantities of a substance.

Column chromatography using silica (B1680970) gel is a common method for the purification of this compound and its analogues from crude reaction mixtures. nih.govnih.gov In this process, the crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. A solvent or a mixture of solvents (eluent), such as ethyl acetate, is then passed through the column. nih.govnih.gov The components of the mixture travel down the column at different rates depending on their affinity for the silica gel, allowing for their separation and collection in different fractions.

Preparative HPLC can also be employed for higher purity isolations. The principles are the same as analytical HPLC, but larger columns, higher flow rates, and larger sample injection volumes are used. sielc.comsielc.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced analytical capabilities. For this compound, the combination of chromatography with mass spectrometry is particularly powerful.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. This method is ideal for the trace-level quantification and structural confirmation of this compound in complex matrices.

After separation by the LC system, the analyte enters the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common ionization technique for compounds of this type, and it can be operated in either positive or negative ion mode. nih.gov For related naphthyl-containing acetamides, both positive and negative ESI modes have been utilized. nih.gov

In the tandem mass spectrometer (MS/MS), a specific ion (the precursor ion) corresponding to the protonated or deprotonated molecule of this compound is selected. This precursor ion is then fragmented by collision with an inert gas, generating characteristic product ions. The specific transitions from precursor to product ions can be monitored in what is known as Multiple Reaction Monitoring (MRM), providing a very high degree of selectivity and sensitivity for quantification. researchgate.net For instance, the related compound 1-naphthylacetic acid has a characteristic MRM transition of m/z 185.1 to 140.9. researchgate.net

Table 2: Conceptual LC-MS/MS Parameters for this compound

ParameterDescription
LC System UHPLC or HPLC with a reverse-phase column.
Ionization Source Electrospray Ionization (ESI), likely in positive ion mode [M+H]+.
Mass Analyzer Triple Quadrupole (QqQ) or Quadrupole-Time of Flight (Q-TOF).
Scan Mode Multiple Reaction Monitoring (MRM) for quantification.
Precursor Ion (Q1) The mass-to-charge ratio (m/z) of the intact molecule.
Product Ion (Q3) The m/z of a specific fragment ion after collision-induced dissociation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

As mentioned previously, the direct analysis of this compound by GC-MS is often hindered by its low volatility. Derivatization is a chemical modification process used to convert the analyte into a more volatile and thermally stable form, making it amenable to GC analysis. researchgate.net

For compounds containing active hydrogen atoms, such as the N-H group in the amide linkage of this compound, silylation is a common derivatization strategy. tcichemicals.com Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. tcichemicals.com This process increases the volatility and reduces the polarity of the molecule, leading to improved chromatographic peak shape and thermal stability. researchgate.net

Another potential derivatization approach is acylation, which can also protect active functional groups. researchgate.net The resulting derivative can then be readily analyzed by GC-MS, which provides both retention time information for identification and a mass spectrum that can be used for structural confirmation by comparing it to a spectral library or by interpreting the fragmentation pattern. The benzylation of related aminoalcohols has been shown to improve their GC-MS profiles by increasing their molecular weight and retention times. osti.gov

HPLC-SPE-NMR-TOF-MS for Structural Identification

The unequivocal structural identification of this compound and its potential analogues, particularly in complex matrices such as metabolic studies or impurity profiling, necessitates a powerful analytical approach. The hyphenated technique of High-Performance Liquid Chromatography coupled with Solid-Phase Extraction, Nuclear Magnetic Resonance spectroscopy, and Time-of-Flight Mass Spectrometry (HPLC-SPE-NMR-TOF-MS) provides a formidable platform for this purpose. This integrated system allows for the separation of the target compound from a mixture, followed by its concentration and comprehensive structural analysis through high-resolution mass and NMR data acquisition.

The process begins with the chromatographic separation of the analyte mixture by HPLC. The effluent from the HPLC column is then directed to a solid-phase extraction (SPE) unit. Here, the targeted chromatographic peak containing this compound or its analogue is selectively trapped on a suitable cartridge. This step is crucial as it allows for the removal of the HPLC mobile phase, which often contains solvents that would interfere with NMR analysis. Furthermore, multiple trapping cycles can be employed to accumulate a sufficient amount of the analyte on the SPE cartridge, thereby enhancing the sensitivity of the subsequent NMR measurement. gbiosciences.com

Once the analyte is concentrated on the SPE cartridge and the HPLC solvents are washed away, a deuterated solvent is used to elute the purified compound directly into the NMR flow cell. This ensures that the NMR spectra are acquired in a clean, well-defined solvent environment, facilitating unambiguous spectral interpretation. chromatographyonline.com The ability to obtain high-quality one-dimensional (¹H) and two-dimensional (2D) NMR spectra is a significant advantage of this technique, providing detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. conicet.gov.ar

Concurrently, a portion of the eluate from the HPLC can be diverted to a Time-of-Flight Mass Spectrometer (TOF-MS). The TOF-MS provides high-resolution and accurate mass measurements of the molecular ion, which is critical for determining the elemental composition of the analyte. nih.gov Additionally, by inducing fragmentation of the molecular ion, tandem mass spectrometry (MS/MS) experiments can be performed to obtain characteristic fragmentation patterns, which offer valuable clues about the different structural motifs within the molecule. researchgate.net

The combination of these techniques creates a synergistic workflow. The HPLC provides the initial separation, the SPE unit bridges the gap between LC and NMR by concentrating the analyte and performing solvent exchange, the NMR provides detailed structural connectivity, and the TOF-MS delivers accurate mass and fragmentation data. This multi-dimensional data acquisition allows for a confident and comprehensive structural elucidation of this compound and its analogues, even when they are present at low concentrations in complex mixtures. nih.gov

Illustrative Chromatographic and Spectroscopic Data

While specific experimental data for this compound using this integrated system is not publicly available, a hypothetical dataset can be constructed based on the known analytical behavior of its constituent chemical moieties.

HPLC Separation:

A reversed-phase HPLC method would likely be employed for the separation of this compound. The retention time would be influenced by the hydrophobicity of the molecule, with the naphthyl and benzyl groups contributing significantly to its retention on a C18 column.

TOF-MS Analysis:

High-resolution mass spectrometry would provide the accurate mass of the molecular ion of this compound.

Parameter Expected Value
Molecular FormulaC₁₉H₁₇NO₂
Exact Mass291.1259
Measured m/z[M+H]⁺ 292.1332

The fragmentation pattern in the MS/MS spectrum would be expected to show characteristic losses corresponding to the different substructures of the molecule.

Fragment Ion (m/z) Proposed Structure/Loss
143.05[C₁₀H₇O]⁺ (Naphthyloxy moiety)
106.06[C₇H₈N]⁺ (Benzylamine fragment)
91.05[C₇H₇]⁺ (Tropylium ion from benzyl group)

NMR Spectroscopy:

The ¹H and ¹³C NMR spectra would provide the definitive structural confirmation. The chemical shifts would be characteristic of the aromatic protons of the naphthyl and benzyl groups, the methylene (B1212753) protons of the benzyl and acetamide moieties, and the carbonyl carbon of the amide.

¹H NMR (Hypothetical) ¹³C NMR (Hypothetical)
Chemical Shift (ppm) Assignment
7.80-7.20Aromatic Protons (Naphthyl & Benzyl)
4.90-CH₂- (Benzyl)
4.60-O-CH₂- (Acetamide)

By integrating these diverse yet complementary analytical techniques, a comprehensive and unambiguous structural characterization of this compound and its analogues can be achieved.

Future Research Directions for N Benzyl 2 2 Naphthyloxy Acetamide

Exploration of Novel Molecular Targets

The N-benzyl-2-(2-naphthyloxy)acetamide scaffold has been associated with a range of biological activities, suggesting its potential to interact with multiple molecular targets. While some research has pointed towards its role in inflammation and cancer, a comprehensive understanding of its mechanism of action requires the identification of specific enzymatic or receptor interactions. smolecule.com Future investigations should aim to elucidate these targets to unlock the full therapeutic potential of this class of compounds.

Derivatives of naphthyloxy acetamide (B32628) have shown promise in several areas:

Neurodegenerative Diseases: Naphthyl-functionalized acetamide derivatives have been identified as potential cholinesterase inhibitors, an important therapeutic strategy in Alzheimer's disease. nih.gov Further studies could explore other targets relevant to neurodegeneration, such as beta-secretase (BACE1) and glycogen (B147801) synthase kinase 3β (GSK-3β).

Cancer: The potential of 2-(2-Naphthyloxy)-N-(pyridin-3-yl)acetamide to inhibit cancer cell growth warrants further investigation into its specific molecular targets within cancer-related pathways. smolecule.com This could include kinases, transcription factors, or other proteins involved in cell proliferation and survival.

Inflammatory Disorders: Some derivatives have demonstrated anti-inflammatory effects, possibly through the inhibition of cyclooxygenase (COX) enzymes. smolecule.com A broader screening against a panel of inflammatory mediators and their receptors could reveal novel anti-inflammatory applications.

Neuropathic Pain: Related compounds have shown antagonist activity at sigma receptors, which are implicated in neurological conditions including pain. This suggests that this compound analogues could be explored for their potential in pain management.

Infectious Diseases: Preliminary studies on similar structures have indicated potential antimicrobial properties. smolecule.comontosight.ai A systematic evaluation against a wide range of bacterial and fungal strains, coupled with target identification studies, could lead to the development of new anti-infective agents.

Design of Multi-Targeting Agents

The multifactorial nature of complex diseases such as Alzheimer's, cancer, and metabolic syndromes has spurred the development of multi-target-directed ligands (MTDLs). nih.govfrontiersin.org These agents are designed to simultaneously modulate multiple biological targets, which can lead to enhanced efficacy and a reduction in side effects. frontiersin.orgnih.gov The this compound scaffold is an excellent starting point for the rational design of MTDLs.

Future research in this area should focus on:

Hybrid Molecule Design: This approach involves combining the this compound core with other known pharmacophores to create a single molecule with multiple biological activities. nih.gov For instance, integrating a portion of a known antioxidant or an anti-amyloid agent could yield a promising candidate for Alzheimer's disease therapy.

Fragment-Based Drug Discovery (FBDD): FBDD has emerged as a powerful strategy for developing multi-target ligands. mdpi.com By identifying small molecular fragments that bind to different targets of interest, these fragments can be linked or grown to create a larger, more potent multi-target drug. The this compound structure can be deconstructed into its constituent fragments to explore their individual binding interactions and then reassembled in novel combinations.

Privileged Scaffolds: The naphthyloxy acetamide core can be considered a "privileged scaffold," a molecular framework that is able to bind to multiple receptor types. By systematically modifying the substituents on the benzyl (B1604629) and naphthyl rings, as well as the acetamide linker, libraries of compounds can be generated and screened against a panel of disease-relevant targets to identify novel MTDLs.

Application of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.govmednexus.org These computational tools can significantly accelerate the identification and optimization of new drug candidates by analyzing vast datasets and predicting molecular properties. mdpi.combohrium.com For this compound and its analogues, AI and ML can be applied in several key areas:

Predictive Modeling: AI/ML algorithms can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogues, allowing for the early-stage filtering of compounds with unfavorable profiles. bohrium.com

Virtual Screening and Target Identification: Machine learning models can be used to screen large virtual libraries of this compound derivatives against known protein structures to identify potential binding partners and predict their binding affinities. mdpi.com This can help in prioritizing compounds for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. mdpi.com By providing the model with the this compound scaffold and a set of desired biological activities and physicochemical properties, novel analogues with high potential for success can be generated.

Reaction Prediction and Synthesis Planning: AI tools can assist in planning the synthesis of complex analogues by predicting the outcomes of chemical reactions and suggesting optimal reaction conditions. acs.org

Development of Advanced Synthetic Strategies for Complex Analogues

To fully explore the therapeutic potential of the this compound scaffold, the development of efficient and versatile synthetic methodologies is crucial. Future research should focus on advanced synthetic strategies that allow for the creation of diverse and complex analogues.

Key areas for development include:

Multi-Component Reactions (MCRs): MCRs, such as the Ugi four-component reaction, offer a powerful and efficient way to generate libraries of complex molecules from simple starting materials in a single step. abq.org.br Applying MCRs to the synthesis of this compound analogues would enable the rapid exploration of a wide chemical space.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of heterocyclic compounds and other complex molecules. google.com This technique can be particularly useful for the synthesis of novel derivatives that are difficult to obtain through conventional heating methods.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and the ability to perform reactions that are difficult to control in a batch setup. Developing flow chemistry routes for the synthesis of this compound and its derivatives would facilitate their large-scale production for further development.

Catalytic C-H Activation: Direct C-H activation is a powerful tool for the late-stage functionalization of complex molecules, allowing for the introduction of new functional groups at specific positions without the need for pre-functionalized starting materials. This strategy could be employed to create novel analogues of this compound with enhanced biological activity.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile scaffold for the development of new and effective therapies for a range of human diseases.

Q & A

Q. What are the standard synthetic routes for preparing N-benzyl-2-(2-naphthyloxy)acetamide and its derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
  • Thiazole substitution : Replace pyridine rings with thiazole to study structural effects on Src kinase inhibition. React 2-chloro-N-phenylacetamide intermediates with sodium azide or morpholinoethoxy groups under reflux in toluene/water mixtures (8:2 ratio) .
  • Bromination : Prepare intermediates like 5-bromo-pyridin-2-yl derivatives for subsequent coupling with benzylamine under palladium catalysis .
  • Optimization : Use triethylamine hydrochloride in toluene at 90°C for multi-component reactions to improve yields (e.g., 67% for tetrazole derivatives) .

Q. How is NMR spectroscopy utilized in characterizing this compound derivatives?

  • Methodological Answer : 1^1H NMR (300 MHz, CDCl3_3) is critical for verifying substituent positions and stereochemistry. Key signals include:
  • N-Benzyl protons : Aromatic protons at δ 7.2–7.4 ppm (integration: 5H).
  • Acetamide backbone : Methyl groups at δ 2.1–2.3 ppm and carbonyl signals near δ 170 ppm .
  • Phenoxy/naphthyloxy groups : Distinct splitting patterns for substituted aryl rings (e.g., δ 6.8–7.8 ppm) .

Q. What safety protocols are recommended for handling acetamide derivatives given potential carcinogenicity?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (PPE) due to IARC’s classification of acetamide as a possible human carcinogen .
  • Avoid inhalation/contact; dispose of waste via incineration or approved chemical disposal services.
  • Monitor liver toxicity in preclinical studies using rodent models, as acetamide derivatives show hepatocarcinogenic potential .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, SIR97) resolve structural ambiguities in N-benzyl acetamide derivatives?

  • Methodological Answer :
  • SHELX : Refine high-resolution X-ray data with SHELXL for small-molecule structures. Use SHELXD for phase determination in twinned crystals or low-symmetry systems .
  • SIR97 : Apply direct methods for ab initio structure solution, particularly for hydrogen-bonded networks (e.g., N–H⋯O chains in N-benzyl-2-(2,4-dichlorophenoxy)acetamide) .
  • Data reconciliation : Compare R-factors (<5% for high-quality data) and hydrogen-bonding geometries across software outputs to resolve contradictions .

Q. What strategies optimize structure-activity relationships (SAR) for Src kinase inhibition in N-benzyl derivatives?

  • Methodological Answer :
  • Substituent variation : Replace pyridine with thiazole to enhance binding affinity (IC50_{50} <100 nM) .
  • Morpholinoethoxy groups : Introduce at para positions to improve solubility and kinase selectivity .
  • SAR tables : Compare IC50_{50} values across derivatives (e.g., KX2-391 vs. bromo-substituted analogs) to identify critical pharmacophores .

Q. How do in silico docking studies predict the binding mode of this compound with target proteins?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate interactions with Src kinase’s substrate-binding pocket. Key residues: Lys295 (hydrogen bonding), Phe278 (π-π stacking with naphthyl) .
  • DFT analysis : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding .
  • ADMET prediction : Employ SwissADME to assess bioavailability (e.g., LogP ~3.5 for optimal blood-brain barrier penetration) .

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data?

  • Methodological Answer :
  • Cross-validation : Compare hydrogen-bond lengths from X-ray data (e.g., 2.8–3.0 Å for N–H⋯O) with 1^1H NMR coupling constants (J = 8–10 Hz for trans-amide bonds) .
  • Dynamic effects : Use variable-temperature NMR to detect conformational flexibility that X-ray static structures may miss .
  • Multi-method refinement : Combine SHELX (for geometry) with WinGX (for thermal parameter analysis) to reconcile discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.